2-[(Tert-butylcarbamoyl)amino]benzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(tert-butylcarbamoylamino)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-12(2,3)14-11(17)13-9-7-5-4-6-8(9)10(15)16/h4-7H,1-3H3,(H,15,16)(H2,13,14,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMKBQJLJFWOKMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)NC1=CC=CC=C1C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 2 Tert Butylcarbamoyl Amino Benzoic Acid and Its Derivatives
Established Synthetic Routes to 2-[(Tert-butylcarbamoyl)amino]benzoic acid
The construction of the this compound scaffold can be achieved through several synthetic pathways. These routes often leverage readily available starting materials and employ well-established organic reactions.
Strategic Utilization of Boc Protecting Groups in Synthesis
While the tert-butylcarbamoyl group is a urea (B33335), its synthesis can be conceptually related to the use of tert-butoxycarbonyl (Boc) protecting groups in terms of introducing a bulky tert-butyl moiety. A common strategy for the synthesis of related N-acylated anthranilic acid derivatives involves the initial protection of an amino group, followed by further transformations.
A representative synthesis of a related compound, tert-butyl 2-(substituted benzamido)phenylcarbamate, illustrates a multi-step approach that could be adapted. This process begins with the Boc protection of 2-nitroaniline. The resulting tert-butyl (2-nitrophenyl)carbamate is then subjected to reduction, typically using a reducing agent like hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst, to yield tert-butyl (2-aminophenyl)carbamate. This intermediate, possessing a free amino group, can then be acylated. While this specific example leads to an amide, a similar strategy could be envisioned where the free amino group of a protected anthranilic acid derivative is reacted with a reagent to form the urea linkage.
Reaction Pathways Involving Isatoic Anhydride (B1165640) Derivatives
Isatoic anhydride is a versatile and reactive starting material for the synthesis of a variety of anthranilic acid derivatives. The reaction of isatoic anhydride with primary amines is a well-established method for the preparation of 2-aminobenzamides. This reactivity can be extended to the synthesis of this compound.
In a typical reaction, isatoic anhydride is treated with a primary amine, leading to the ring-opening of the anhydride and the formation of an N-substituted 2-aminobenzamide. For the synthesis of the target molecule, the reaction of isatoic anhydride with tert-butylamine (B42293) would be the key step. This reaction is generally carried out in a suitable solvent, and the reaction conditions can be optimized to achieve high yields of the desired product. The nucleophilic attack of the tert-butylamine on the carbonyl group of the isatoic anhydride, followed by decarboxylation, would lead to the formation of N-tert-butyl-2-aminobenzamide, a close derivative of the target compound. Further modification of the carboxylic acid group would then be required. A one-pot synthesis has been described for the preparation of N-isopropyl-2-aminobenzamide from o-aminobenzoic acid and di(trichloromethyl) carbonate to first form isatoic anhydride in situ, followed by the addition of isopropamide. google.com A similar approach using tert-butylamine could be a viable route.
Three-component reactions involving isatoic anhydride, an amine, and an aldehyde have also been reported to produce 2,3-dihydroquinazolin-4(1H)-ones. nih.gov While this leads to a different heterocyclic system, it highlights the reactivity of isatoic anhydride as a key building block in generating complex molecules.
Novel Approaches in this compound Synthesis
Novel synthetic strategies often focus on improving efficiency, yield, and substrate scope. A plausible and direct approach for the synthesis of this compound is the reaction of anthranilic acid with tert-butyl isocyanate. Isocyanates are highly reactive electrophiles that readily react with nucleophiles such as amines to form ureas.
In this proposed synthesis, anthranilic acid would be dissolved in a suitable aprotic solvent, and tert-butyl isocyanate would be added, likely in the presence of a non-nucleophilic base to facilitate the reaction. The amino group of anthranilic acid would act as the nucleophile, attacking the carbonyl carbon of the isocyanate to form the desired N,N'-disubstituted urea linkage. This method offers a convergent and potentially high-yielding route to the target molecule.
Derivatization and Functionalization Strategies for this compound Analogues
The presence of a carboxylic acid group in this compound provides a convenient handle for further derivatization, allowing for the synthesis of a wide range of analogues with potentially diverse properties. The most common derivatizations involve the formation of amides and esters.
Preparation of Amide Derivatives of Benzoic Acids
The conversion of the carboxylic acid functionality of this compound into an amide is a standard transformation in organic synthesis. This can be achieved through various coupling methods.
A common and effective method involves the use of peptide coupling reagents. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in combination with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) are frequently employed to activate the carboxylic acid, facilitating its reaction with a primary or secondary amine to form the corresponding amide. The reaction is typically carried out in an aprotic solvent such as dimethylformamide (DMF) or dichloromethane (B109758) (DCM) at room temperature.
An alternative approach is the conversion of the carboxylic acid to an acid chloride, followed by reaction with an amine. Thionyl chloride (SOCl₂) or oxalyl chloride are commonly used for this transformation. The resulting acid chloride is a highly reactive intermediate that readily reacts with a wide range of amines to afford the desired amide derivatives.
A one-pot method for the preparation of N-2-mercaptobenzoyl-amino amides has been developed using HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) as the coupling agent, which could be adapted for the amidation of this compound. nih.gov
Table 1: Common Coupling Reagents for Amide Synthesis
| Coupling Reagent | Additive | Typical Solvent |
|---|---|---|
| EDCI | HOBt | DMF, DCM |
| HBTU | HOBt | DMF |
| DCC | DMAP | DCM |
Synthesis of Ester Derivatives of Benzoic Acids
For simple alcohols, Fischer esterification is a common method. This involves reacting the carboxylic acid with an excess of the alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and often requires heating to drive the reaction to completion.
For more hindered alcohols, such as tert-butyl alcohol, direct acid-catalyzed esterification can be challenging. In such cases, alternative methods are employed. One approach is to first convert the carboxylic acid to its acid chloride and then react it with the alcohol in the presence of a base like pyridine (B92270) or triethylamine. Another method involves the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP).
A procedure for the synthesis of tert-butyl esters of aromatic acids involves the reaction of the corresponding acid chloride with lithium tert-butoxide, generated in situ from n-butyllithium and tert-butyl alcohol. orgsyn.org This method has been shown to be effective for the preparation of hindered esters. The preparation of tert-butyl amino acid esters from protected amino acids and tert-butanol (B103910) using anhydrous magnesium sulfate (B86663) and boron trifluoride diethyl etherate has also been reported. researchgate.net
Table 2: Common Esterification Methods
| Method | Reagents | Conditions |
|---|---|---|
| Fischer Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Heat, Excess Alcohol |
| Acid Chloride Method | SOCl₂ or (COCl)₂, Alcohol, Base (e.g., Pyridine) | Room Temperature |
| DCC/DMAP Coupling | Alcohol, DCC, DMAP | Room Temperature |
Formation of Schiff Bases from Aminobenzoic Acid Precursors
The synthesis of Schiff bases from aminobenzoic acid precursors is a fundamental transformation in organic chemistry, typically involving the condensation reaction between a primary amine and a carbonyl compound, such as an aldehyde or a ketone. This reaction proceeds via a nucleophilic addition mechanism, forming a hemiaminal intermediate that subsequently dehydrates to yield the imine, or Schiff base. rjptonline.orgsaspublishers.com
In the context of aminobenzoic acid derivatives, the amino group serves as the primary amine for this condensation. For instance, 4-aminobenzoic acid can be reacted with various aliphatic and aromatic aldehydes and ketones to form a range of new Schiff base derivatives. rjptonline.org The reaction is often catalyzed by a few drops of a suitable acid, like glacial acetic acid, and carried out under reflux conditions for several hours. semanticscholar.org
Recent advancements have focused on developing more environmentally friendly and efficient methods. One such approach is the use of solvent-free reaction conditions, such as jet milling. This technique has been successfully employed to synthesize Schiff bases from p-aminobenzoic acid and various aromatic aldehydes. asianpubs.org The solvent-free method offers several advantages, including milder reaction conditions, simpler operation, shorter reaction times, and high yields without the need for extensive work-up procedures. asianpubs.org
The characterization of these newly synthesized Schiff bases is typically performed using spectroscopic methods such as Fourier-transform infrared (FT-IR) spectroscopy, which shows the characteristic C=N stretching vibration of the imine group, and nuclear magnetic resonance (NMR) spectroscopy. asianpubs.orgnih.gov
Table 1: Examples of Schiff Base Synthesis from Aminobenzoic Acid
| Amine Precursor | Carbonyl Compound | Reaction Conditions | Resulting Schiff Base | Reference |
| 4-Aminobenzoic acid | 2-Chlorobenzaldehyde | Methanol, glacial acetic acid, reflux | 4-[(2-chlorobenzylidene)amino]benzoic acid | semanticscholar.org |
| 4-Aminobenzoic acid | Furan-2-carbaldehyde | Methanol, glacial acetic acid, reflux | 4-[(furan-2-ylmethylene)amino]benzoic acid | semanticscholar.org |
| p-Aminobenzoic acid | p-Hydroxy benzaldehyde | Solvent-free, jet milling | 4-[(4-hydroxybenzylidene)amino]benzoic acid | asianpubs.org |
| 2-Aminobenzoic acid | Salicylaldehyde | Not specified | 2-[(2-hydroxybenzylidene)amino]benzoic acid | asianpubs.org |
| 2-Aminobenzoic acid | 2-Thiophenecarboxaldehyde | Not specified | Schiff base ligand (HL) | nih.gov |
Heterocyclic Annulation Strategies Employing 2-aminobenzoic acid
2-Aminobenzoic acid, also known as anthranilic acid, is a versatile precursor for the synthesis of a wide array of nitrogen-containing heterocyclic compounds. ki.secore.ac.uk Its bifunctional nature, possessing both an amino group and a carboxylic acid group, allows for various cyclization and annulation reactions to form fused ring systems.
One of the most common applications of anthranilic acid in heterocyclic synthesis is the preparation of quinazolines and quinazolinones. core.ac.ukresearchgate.net For example, the reaction of 2-phenyl-6,8-dibromo-3,1-benzoxazine-4-one (a derivative of anthranilic acid) with nitrogen nucleophiles like ammonia (B1221849) can yield the corresponding 4(3H)quinazolinone. orientjchem.org Furthermore, treatment of anthranilonitrile, a derivative of 2-aminobenzoic acid, with organomagnesium compounds followed by reaction with acyl halides typically results in the formation of aromatic quinazolines. ki.sediva-portal.org
Another important class of heterocycles synthesized from anthranilic acid derivatives are benzodiazepines. When the acyl halide used in the reaction with the dianion of anthranilonitrile is a tertiary 2-haloacyl halide, a rearrangement occurs to form 1,4-benzodiazepine-3-ones. ki.sediva-portal.org These are isomers of the well-known 1,4-benzodiazepine-2-ones, which include common drugs. ki.se
The synthesis of 1,3-benzoxazinones is also a significant application of anthranilic acid. Treatment of various dicarboxylic acid derivatives of 2-aminobenzoic acid with dehydrating reagents can lead to the formation of complex 1,3-benzoxazinone structures. ki.sediva-portal.org
Table 2: Heterocyclic Systems Synthesized from 2-Aminobenzoic Acid Derivatives
| 2-Aminobenzoic Acid Derivative | Reagents | Resulting Heterocycle | Reference |
| Anthranilonitrile | Organomagnesium compounds, acyl halides | Quinazolines | ki.sediva-portal.org |
| Anthranilonitrile | Organomagnesium compounds, tertiary 2-haloacyl halides | 1,4-Benzodiazepine-3-ones | ki.sediva-portal.org |
| Dicarboxylic acid derivatives of 2-aminobenzoic acid | Dehydrating reagents | 1,3-Benzoxazinones | ki.sediva-portal.org |
| 2-Phenyl-6,8-dibromo-3,1-benzoxazine-4-one | Ammonia | 6,8-Dibromo-4(3H)quinazolinone | orientjchem.org |
Synthesis of Complex Benzoic Acid Esters Containing Tert-butylcarbamoyl Moieties
The synthesis of benzoic acid esters, particularly those containing additional functional groups like the tert-butylcarbamoyl moiety, requires specific esterification methods. The direct esterification of benzoic acid with tert-butanol is often challenging. researchgate.net However, various methods have been developed for the synthesis of tert-butyl esters of carboxylic acids. One approach involves the use of isobutylene (B52900) in the presence of an acid catalyst. researchgate.net Another method utilizes DMF-di-tert-butyl acetal, which upon refluxing with the carboxylic acid in a suitable solvent, yields the tert-butyl ester. researchgate.net
For more complex structures, coupling agents are often employed. A series of tert-butyl 2-(substituted benzamido) phenylcarbamate derivatives were synthesized by the condensation of tert-butyl 2-amino phenylcarbamate with various substituted carboxylic acids. nih.gov This demonstrates a strategy where the tert-butylcarbamoyl group is already present on one of the reactants before the final amide bond formation, which is analogous to the structure of this compound.
While the direct esterification of this compound is not extensively detailed in the provided search results, general methods for esterifying benzoic acids can be applied. These include reactions with alcohols in the presence of an acid catalyst or the use of activating agents like 1,1'-carbonyldiimidazole. organic-chemistry.orgsemanticscholar.org The synthesis of a complex benzoic acid ester, namely benzoic acid 4-((S)-2-tert-butylcarbamoyl-2-{(S)-4-methyl-2-[methyl-(3-methyl-butyl)-amino]-pentanoylamino}-ethyl)-phenyl ester, has been reported, indicating the feasibility of creating such elaborate structures. nih.gov
Green Chemistry Approaches in the Synthesis of Aminobenzoic Acid Derivatives
In recent years, there has been a significant shift towards the development of green and sustainable methods for the synthesis of aminobenzoic acid and its derivatives. mdpi.comresearchgate.netrepec.org This is driven by the need to reduce the environmental impact associated with traditional chemical syntheses, which often rely on petroleum-derived precursors and harsh reaction conditions. mdpi.comresearchgate.net
One of the key green chemistry approaches is the use of biosynthesis. The shikimate pathway, present in plants and microorganisms, provides a natural route for the synthesis of ortho-, meta-, and para-aminobenzoic acids from simple carbon sources like glucose. mdpi.com Researchers are actively exploring and engineering these biosynthetic pathways to enable the sustainable production of aminobenzoic acids and their derivatives. researchgate.netrepec.org
Another important green chemistry strategy is the development of environmentally friendly synthetic methods. An example is the synthesis of anthranilic acids from isatins by treating them with sodium hydroxide (B78521) and hydrogen peroxide. researchgate.netscielo.br This method is considered environmentally friendly as it proceeds in aqueous basic solutions, requires short reaction times, and does not necessitate the use of catalysts. scielo.br The reactions are often complete within 15 minutes at room temperature for isatins with substituents on the aromatic ring. researchgate.netscielo.br
Furthermore, solvent-free reaction conditions, as mentioned in the context of Schiff base synthesis using jet milling, represent a significant advancement in green chemistry. asianpubs.org This approach minimizes waste and avoids the use of potentially harmful organic solvents. asianpubs.org The use of ultrasonic irradiation has also been explored as a green method for promoting reactions, such as the Ullmann condensation of 2-chlorobenzoic acids with aminothiazoles, which can reduce reaction times and increase yields. researchgate.net
Crystallization Studies of Related Aminobenzoic Acid Polymorphs
The study of polymorphism, the ability of a solid material to exist in more than one crystalline form, is crucial in the fields of materials science and pharmaceuticals. Aminobenzoic acids are known to exhibit polymorphism, and their different crystalline forms can have distinct physical and chemical properties. core.ac.ukrsc.org
Para-aminobenzoic acid (p-ABA), for instance, is known to crystallize in at least four polymorphic forms: α, β, γ, and δ. core.ac.ukrsc.org The α and β forms are the most well-characterized, with the β form being more stable below the transition temperature of approximately 14-25 °C. core.ac.ukacs.org The α-polymorph typically appears as long, fibrous needles, while the β-polymorph forms prisms. acs.orgdiva-portal.org The crystallization of the pure β form can be challenging but is achievable in solvents like water and ethyl acetate (B1210297) under controlled conditions of supersaturation and temperature. acs.orgdiva-portal.org The different polymorphs of p-ABA arise from variations in hydrogen bonding and π-π stacking interactions. researchgate.netrsc.org
Ortho-aminobenzoic acid (o-ABA) also exhibits polymorphism. Studies on the antisolvent crystallization of o-ABA from an ethanol-water system have shown that the stable form I crystallizes at low initial supersaturations, while the metastable form II crystallizes at high supersaturations. acs.org At intermediate supersaturations, concomitant polymorphism, where both forms crystallize simultaneously, can occur. acs.org The different polymorphs of 2-aminobenzoic acid have been characterized by their distinct hydrogen bonding patterns. researchgate.net
Table 3: Polymorphs of Aminobenzoic Acids
| Compound | Polymorph | Crystal System/Space Group (if available) | Key Features | Reference |
| p-Aminobenzoic acid | α | Monoclinic (P21/n) | Forms carboxylic acid dimers. | core.ac.uk |
| p-Aminobenzoic acid | β | - | Stable below the transition temperature. | acs.org |
| p-Aminobenzoic acid | γ | Orthorhombic (Pna21) | Structurally similar to the α form. | core.ac.ukrsc.org |
| p-Aminobenzoic acid | δ | - | Obtained by high-pressure crystallization. | core.ac.ukrsc.org |
| o-Aminobenzoic acid | Form I | - | Stable form. | acs.org |
| o-Aminobenzoic acid | Form II | - | Metastable form. | acs.org |
Structural Elucidation and Advanced Spectroscopic Analysis of 2 Tert Butylcarbamoyl Amino Benzoic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for elucidating the precise molecular structure of 2-[(Tert-butylcarbamoyl)amino]benzoic acid by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) atoms.
The ¹H NMR spectrum is expected to display characteristic signals corresponding to the aromatic protons of the benzoic acid ring, the N-H protons of the ureido linkage, and the protons of the tert-butyl group. The aromatic protons would typically appear as a complex multiplet pattern in the downfield region (approximately 7.0-8.5 ppm) due to spin-spin coupling. The N-H protons would likely present as two distinct singlets, potentially broadened by quadrupole effects and solvent exchange, in the range of 8.0-11.0 ppm. The nine equivalent protons of the tert-butyl group would give rise to a sharp, intense singlet in the upfield region (around 1.3-1.5 ppm), a hallmark of this functional group.
In the ¹³C NMR spectrum, distinct signals for each unique carbon atom are anticipated. The carbonyl carbons of the carboxylic acid and the urea (B33335) moiety would resonate at the lowest field (typically 165-180 ppm). The aromatic carbons would produce a set of signals between 115-140 ppm. The quaternary carbon of the tert-butyl group would appear around 50-60 ppm, while the methyl carbons of the tert-butyl group would be observed at high field (approximately 25-30 ppm).
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Carboxylic Acid (COOH) | ~11.0-13.0 (s, 1H) | ~168-172 |
| Aromatic (C₆H₄) | ~7.0-8.5 (m, 4H) | ~115-140 |
| Amide NH (Ar-NH) | ~9.5-10.5 (s, 1H) | - |
| Amide NH (NH-tBu) | ~8.0-9.0 (s, 1H) | - |
| Urea Carbonyl (C=O) | - | ~155-160 |
| Tert-butyl (C(CH₃)₃) | - | ~50-55 |
Note: Predicted values are based on typical chemical shifts for similar functional groups. Actual experimental values may vary based on solvent and other conditions.
Infrared (IR) Spectroscopy for Functional Group Identification and Conformational Analysis
Infrared (IR) spectroscopy is instrumental in identifying the key functional groups within this compound by detecting their characteristic vibrational frequencies. The IR spectrum provides clear evidence for the presence of the carboxylic acid and the N,N'-disubstituted urea moieties.
A very broad absorption band is expected in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid group, often overlapping with C-H stretching bands. The N-H stretching vibrations of the disubstituted urea typically appear as one or two sharp bands in the 3200-3400 cm⁻¹ region.
The carbonyl (C=O) stretching vibrations are particularly diagnostic. The carboxylic acid C=O stretch is anticipated to produce a strong, sharp peak around 1700-1725 cm⁻¹. The amide I band (primarily C=O stretch) of the urea group is expected near 1640-1680 cm⁻¹. The presence of these two distinct carbonyl absorptions confirms the molecular structure. Furthermore, C-N stretching and N-H bending vibrations (Amide II band) would appear in the 1500-1600 cm⁻¹ region, while aromatic C=C stretching vibrations are observed between 1450 and 1600 cm⁻¹.
Table 2: Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |
|---|---|---|
| N-H Stretch | 3200-3400 | Amide (Urea) |
| O-H Stretch | 2500-3300 (broad) | Carboxylic Acid |
| C-H Stretch (Aromatic/Alkyl) | 2850-3100 | Aryl, Tert-butyl |
| C=O Stretch | 1700-1725 | Carboxylic Acid |
| C=O Stretch (Amide I) | 1640-1680 | Amide (Urea) |
| N-H Bend (Amide II) | 1500-1600 | Amide (Urea) |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry confirms the molecular weight of this compound and provides valuable structural information through the analysis of its fragmentation patterns. The molecular formula of the compound is C₁₂H₁₆N₂O₃, corresponding to a molecular weight of 236.27 g/mol . The mass spectrum would show a molecular ion peak (M⁺) at an m/z value corresponding to this mass.
Under electron ionization (EI), the molecule is expected to undergo characteristic fragmentation. A key fragmentation pathway would be the loss of the tert-butyl group, resulting in a significant fragment ion. Another common fragmentation would involve the cleavage of the amide bonds. Decarboxylation (loss of CO₂) from the benzoic acid moiety is also a plausible fragmentation pathway, especially after initial cleavages.
Table 3: Predicted Key Mass Spectrometry Fragments for this compound
| m/z Value (Predicted) | Proposed Fragment Identity | Neutral Loss |
|---|---|---|
| 236 | [C₁₂H₁₆N₂O₃]⁺ (Molecular Ion) | - |
| 219 | [M - OH]⁺ | Hydroxyl radical |
| 191 | [M - COOH]⁺ | Carboxyl radical |
| 180 | [M - C₄H₈]⁺ | Isobutylene (B52900) |
| 179 | [M - C₄H₉]⁺ | Tert-butyl radical |
| 137 | [H₂N-C₆H₄-COOH]⁺ | Tert-butyl isocyanate |
| 120 | [C₆H₄-COOH]⁺ | Tert-butylamine (B42293), CO |
X-ray Diffraction Studies of Related Aminobenzoic Acid Compounds
While specific X-ray diffraction data for this compound is not widely available, analysis of structurally similar compounds, such as other acylaminobenzoic acids, provides strong predictive insights into its solid-state conformation and intermolecular interactions.
X-ray crystallography studies on benzoic acid and its derivatives consistently reveal the formation of hydrogen-bonded dimers through their carboxylic acid groups. iaea.orgresearchgate.net It is highly probable that this compound would also form such centrosymmetric dimers in the crystalline state.
Computational Chemistry and Molecular Modeling of 2 Tert Butylcarbamoyl Amino Benzoic Acid
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), have been instrumental in elucidating the three-dimensional structure and electronic landscape of molecules analogous to 2-[(Tert-butylcarbamoyl)amino]benzoic acid.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For derivatives of benzoic acid and related compounds, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311+G(d,p), are used to optimize the molecular geometry and predict a variety of chemical properties. torvergata.itnih.gov These calculations can determine bond lengths, bond angles, and dihedral angles of the molecule's most stable conformation.
Table 1: Representative Electronic Properties Calculable via DFT for Benzoic Acid Derivatives
| Parameter | Description | Typical Information Yielded |
|---|---|---|
| HOMO Energy | Energy of the highest occupied molecular orbital | Indicates the ability to donate electrons |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital | Indicates the ability to accept electrons |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Relates to chemical reactivity and stability |
| Dipole Moment | Measure of the net molecular polarity | Influences solubility and intermolecular interactions |
Conformational Analysis and Potential Energy Surfaces
The presence of several rotatable bonds in this compound—specifically around the amide and carboxylic acid groups—means that the molecule can adopt multiple conformations. Conformational analysis is a computational technique used to identify the most stable three-dimensional arrangements (conformers) of a molecule and to determine the energy barriers between them.
Molecular Docking Simulations to Predict Ligand-Target Interactions
Molecular docking is a powerful computational tool used to predict the preferred orientation of a molecule when bound to a larger target molecule, typically a protein or enzyme. stmjournals.com This technique is central to structure-based drug design. For compounds like this compound, docking simulations can screen for potential biological targets and provide insights into the specific interactions that stabilize the ligand-target complex.
Studies on analogous benzoic acid and urea (B33335) derivatives have shown successful docking into the active sites of various enzymes, such as SARS-CoV-2 main protease and different bacterial enzymes. nih.govmdpi.com These simulations can reveal key intermolecular interactions, including hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and amino acid residues in the active site. nih.govrsc.org
Table 2: Illustrative Molecular Docking Results for Benzoic Acid and Urea Derivatives Against Various Protein Targets
| Ligand Class | Protein Target Example | Key Interacting Residues (Hypothetical for the Target Compound) | Type of Interaction |
|---|---|---|---|
| Benzoic Acid Derivatives | SARS-CoV-2 Main Protease | His41, Cys145 | Hydrogen Bonding, Hydrophobic |
| Urea Derivatives | Bacterial Tubulin Homologs | Gly21, Thr179 | Hydrogen Bonding |
In Silico Screening for Novel Biological Activities
In silico screening, also known as virtual screening, is a computational technique used in the early stages of drug discovery to search large libraries of small molecules for those that are most likely to bind to a drug target. creative-biostructure.com This approach can be either structure-based or ligand-based.
For a molecule like this compound, these screening methods could be employed to rapidly assess its potential to interact with a wide array of biological targets, thereby identifying potential new therapeutic applications beyond its currently known activities. nih.gov This process significantly reduces the time and cost associated with traditional high-throughput screening.
Structure-Activity Relationship (SAR) Studies from Computational Perspectives
Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. Computational methods are invaluable in elucidating these relationships. By creating a series of virtual analogs of this compound with modifications at different positions (e.g., on the aromatic ring, the tert-butyl group, or the carboxylic acid), researchers can predict how these changes will affect binding affinity and activity. nih.gov
Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling can be used to build mathematical models that correlate structural features with biological activity. acs.org These models can then be used to predict the activity of novel, unsynthesized compounds. For instance, computational SAR studies on carboxamide derivatives have highlighted the importance of specific substituent groups in enhancing binding to target proteins. researchgate.netnih.gov Through such analyses, a rational approach can be taken to optimize the structure of this compound to improve its potency and selectivity for a particular biological target.
Biological Activities and Mechanisms of Action of 2 Tert Butylcarbamoyl Amino Benzoic Acid in Preclinical Models
Enzyme Inhibition Studies of 2-[(Tert-butylcarbamoyl)amino]benzoic acid and Analogues
Aminoglycoside 6'-N-acetyltransferase type Ib (AAC(6')-Ib) is a significant enzyme in gram-negative bacteria, contributing to resistance against aminoglycoside antibiotics like amikacin. nih.gov The search for inhibitors of this enzyme is an active area of research aimed at overcoming antibiotic resistance. nih.govnih.gov Studies have identified potent inhibitors through methods such as in silico screening of chemical libraries and the use of mixture-based combinatorial libraries. nih.govnih.gov These inhibitors often function by binding to the aminoglycoside binding site of the AAC(6')-Ib enzyme, exhibiting competitive inhibition. nih.gov For example, research has identified complex molecules such as substituted pyrrolidine (B122466) pentamine derivatives and other compounds that show micromolar activity in inhibiting the acetylation of aminoglycosides. nih.govnih.govresearchgate.net
While there is extensive research into inhibitors of AAC(6')-Ib, specific studies detailing the inhibitory activity of this compound against this enzyme are not available in the reviewed literature. The research on other non-aminoglycoside molecules provides a basis for the exploration of novel scaffolds, but direct evidence for this specific benzoic acid derivative is lacking.
α-Amylase is a crucial enzyme responsible for the hydrolysis of α-1,4-glucosidic linkages in starch and other oligosaccharides. nih.gov The inhibition of this enzyme is a therapeutic target of interest. Research into the structure-activity relationships of benzoic acid derivatives has shown that substitutions on the benzene (B151609) ring significantly influence their α-amylase inhibitory potential. mdpi.com
A study analyzing 17 phenolic acids with a benzoic acid core found that the presence and position of hydroxyl groups are critical for inhibitory activity. mdpi.com Specifically, a hydroxyl group at the 2-position on the benzene ring was found to have a strong positive effect on inhibitory capacity. mdpi.com In contrast, methoxylation at the 2-position or hydroxylation at the 5-position had a negative impact on activity. mdpi.com The most potent inhibitor identified in this study was 2,3,4-trihydroxybenzoic acid, with a half-inhibitory concentration (IC50) of 17.30 ± 0.73 mM. mdpi.com Molecular docking studies suggest that the inhibition mechanism involves the formation of hydrogen bonds and hydrophobic interactions within the active site of the α-amylase enzyme. mdpi.com Although this compound was not specifically tested, these findings suggest that the nature of the substituent at the 2-position is a key determinant of α-amylase inhibition.
Table 1: Inhibitory Activity (IC50) of Benzoic Acid Derivatives against α-Amylase
| Compound | IC50 (mM) |
|---|---|
| 2,3,4-Trihydroxybenzoic acid | 17.30 ± 0.73 |
| 4-Methylbenzoic acid | 52.35 ± 3.31 |
| 2,4-Dihydroxybenzoic acid | Data not specified |
| 3,4-Dihydroxybenzoic acid | Data not specified |
| 4-Hydroxybenzoic acid | Data not specified |
Data sourced from a study on the structure-activity relationship of benzoic acid derivatives. mdpi.com
Derivatives of p-aminobenzoic acid (PABA) have been evaluated as inhibitors of cholinesterase enzymes, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.govnih.gov These enzymes are therapeutic targets for neurodegenerative conditions like Alzheimer's disease, where enhancing acetylcholine (B1216132) levels is a primary treatment strategy. researchgate.net PABA itself has been identified as an important inhibitor of cholinesterase. nih.govresearchgate.net
Studies have shown that derivatives with substitutions on the PABA scaffold can exhibit potent inhibitory activity. nih.gov For instance, benzylaminobenzoic acid demonstrated maximum inhibitory activity against BChE with an IC50 value of 2.67 ± 0.05 µM. nih.gov Other research has identified dimethoxy-N-(2,3,4-trimethoxybenzylidene)aniline as a potent inhibitor against AChE, with Ki values ranging between 13.62 ± 0.21 and 33.00 ± 0.29 nM. nih.gov The presence of a carboxamide group, which is structurally related to the carbamoyl (B1232498) group in this compound, has also been noted in potent inhibitors. nih.gov Three-dimensional quantitative structure-activity relationship (3D-QSAR) and molecular docking studies have been employed to explore the features required for the AChE inhibitory potency of PABA derivatives. researchgate.net
Table 2: Inhibitory Potency of select PABA Derivatives on Cholinesterase Enzymes
| Compound Derivative | Target Enzyme | Inhibitory Value |
|---|---|---|
| Benzylaminobenzoic acid | BChE | IC50: 2.67 ± 0.05 µM |
| Dimethoxy-N-(2,3,4-trimethoxybenzylidene)aniline | AChE | Ki: 13.62 ± 0.21 to 33.00 ± 0.29 nM |
| Carboxamide derivative of PABA | A549 cell line proliferation | IC50: 3.0 μM |
Data compiled from studies on PABA derivatives. nih.gov
Dihydropteroate (B1496061) synthase (DHPS) is a bacterial enzyme essential for the synthesis of folic acid, a vital process for bacterial growth and replication. patsnap.com Compounds that are structural analogues of PABA can act as competitive antagonists, binding to the enzyme's active site and preventing the normal utilization of PABA. mdpi.comlew.ro This mechanism is the basis for the antibacterial action of sulfonamides. patsnap.com
Minimal structural alterations to the PABA molecule can result in the inhibition of DHPS. mdpi.com The inhibitory action of various diphenylsulfones and sulfonamides on DHPS from Escherichia coli has been demonstrated. nih.gov For example, 4,4'-Diaminodiphenylsulfone (DDS) and sulfadiazine (B1682646) were found to be competitive inhibitors of DHPS with inhibition constants (Ki) of 5.9 × 10⁻⁶ M and 2.5 × 10⁻⁶ M, respectively. nih.gov As a derivative of aminobenzoic acid, this compound is a structural analogue of PABA and therefore has the potential to act as a competitive inhibitor of DHPS. The substitution at the amino group would be a critical factor in determining its binding affinity for the enzyme's active site.
Table 3: Competitive Inhibition of Dihydropteroate Synthase by PABA Analogues
| Compound | Inhibition Constant (Ki) |
|---|---|
| 4,4'-Diaminodiphenylsulfone (DDS) | 5.9 x 10⁻⁶ M |
| Sulfadiazine | 2.5 x 10⁻⁶ M |
Data from a study on DHPS inhibition by sulfones and sulfonamides. nih.gov
Receptor Binding and Modulation Investigations
The ability of a compound to bind to biological receptors with high affinity is a key determinant of its pharmacological activity. For aminobenzoic acid derivatives, research has often focused on their interaction with enzyme active sites, which can be considered a specialized type of receptor binding. researchgate.netnih.gov For instance, molecular docking simulations have been used to predict the binding energy and interaction modes of PABA derivatives with the active site of acetylcholinesterase. nih.gov
While direct studies measuring the binding affinity (e.g., Kd or Ki values) of this compound to specific biological receptors are not detailed in the available literature, the principles of structure-activity relationships provide a framework for potential interactions. The specific arrangement of functional groups, such as the tert-butylcarbamoyl and carboxylic acid moieties on the benzoic acid scaffold, would govern its ability to bind to receptor pockets through hydrogen bonds, hydrophobic interactions, and other non-covalent forces. Further research, including radioligand binding assays and computational modeling, would be necessary to elucidate the specific receptor binding profile and affinity of this compound.
Table of Mentioned Compounds
| Compound Name |
|---|
| 2,3,4-Trihydroxybenzoic acid |
| 2,4-Dihydroxybenzoic acid |
| This compound |
| 3,4-Dihydroxybenzoic acid |
| 4,4'-Diacetamidodiphenylsulfone |
| 4,4'-Diaminodiphenylsulfone (DDS) |
| 4,4'-Diformamidodiphenylsulfone |
| 4-Acetamidobenzoic acid |
| 4-Amino-3-bromo-5-fluorobenzohydrazide |
| 4-Amino-4'-acetamidodiphenylsulfone |
| 4-Amino-4'-formamidodiphenylsulfone |
| 4-Hydroxy-3-methoxybenzoic acid |
| 4-Hydroxybenzoic acid |
| 4-Methylbenzoic acid |
| Acetylcholine |
| Amikacin |
| Benzylaminobenzoic acid |
| Dimethoxy-N-(2,3,4-trimethoxybenzylidene)aniline |
| Donepezil |
| Doxorubicin |
| Galantamine |
| Huperzine |
| Inosine pranobex |
| Kanamycin A |
| Neostigmine |
| p-Aminobenzoic acid (PABA) |
| Pyridostigmine |
| Rivastigmine |
| Sulfadiazine |
| Sulfaguanidine |
| Sulfanilamide |
Interaction with Sigma-2 Receptors (as observed with related chemical probes)
The sigma-2 receptor (σ2R), identified as transmembrane protein 97 (TMEM97), is a promising target in therapeutic research, particularly in oncology and neurology. nih.govwikipedia.orgmdpi.com These receptors are often overexpressed in proliferating cancer cells compared to quiescent cells, making them a valuable biomarker for tumor growth. nih.govwikipedia.org While direct studies on the interaction of this compound with sigma-2 receptors are not available, the examination of related chemical probes provides insights into the structural features that may favor such interactions.
Sigma-2 receptor ligands are typically characterized by a basic nitrogen atom and at least one hydrophobic moiety. wikipedia.org The selectivity for sigma-2 receptors can be enhanced by the presence of bulky hydrophobic regions and additional basic nitrogens. wikipedia.org Various chemical scaffolds have been explored for their affinity to sigma-2 receptors, including those with a 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (B160971) structure. frontiersin.org
Radioligands such as [³H]DTG and the more specific [¹²⁵I]RHM-4 are instrumental in characterizing the binding affinity of new compounds for the sigma-2 receptor. nih.govupenn.edu For instance, the compound (±)-A03 (6,7-dimethoxy-2-[4-(4-methoxyphenyl)butan-2-yl]-1,2,3,4-tetrahydroisoquinoline) has demonstrated high affinity and selectivity for sigma-2 receptors, with a Ki value of 0.59 ± 0.02 nM. upenn.edu While the tert-butylcarbamoyl group has not been explicitly identified as a key pharmacophore for sigma-2 receptor binding in the available literature, its hydrophobic nature could potentially contribute to the interaction with the receptor's binding pocket. Further investigation is required to determine if this compound or its derivatives exhibit any affinity for sigma-2 receptors.
Table 1: Characteristics of Sigma-2 Receptor Ligands
| Feature | Description | Reference |
| Endogenous Ligand | 20S-hydroxycholesterol (putative) | wikipedia.org |
| Structural Requirements | Basic nitrogen and at least one hydrophobic moiety | wikipedia.org |
| Selectivity Enhancement | Bulky hydrophobic regions, additional basic nitrogens | wikipedia.org |
| Common Scaffolds | 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives | frontiersin.org |
| Radioligands for Study | [³H]DTG, [¹²⁵I]RHM-4 | nih.govupenn.edu |
Interrogation of Molecular Mechanisms of Action in In Vitro Systems
The interaction of this compound with proteins and nucleic acids has not been directly elucidated in published studies. However, research on related aminobenzoic acid derivatives provides a basis for potential interactions. For instance, two derivatives of para-aminobenzoic acid (PABA), designated DAB-0 and DAB-1, have been shown to bind to serum proteins such as human serum albumin (HSA), bovine serum albumin (BSA), and beta-lactoglobulin (β-LG). conicet.gov.ar The binding efficacy for these compounds ranged from 40% to 60%, with ionic contacts being the primary mode of interaction. conicet.gov.ar Such protein binding is crucial for the transport and bioavailability of drug molecules in the bloodstream. conicet.gov.ar
Regarding nucleic acids, PABA has been shown to protect DNA from damage induced by UV radiation and free radicals. biomedres.us This protective effect is attributed to its ability to scavenge reactive oxygen species. biomedres.us Furthermore, PABA can modulate DNA repair processes in bacteria, such as the SOS DNA repair pathway in E. coli. biomedres.us While these findings pertain to PABA, they suggest that derivatives like this compound could potentially interact with and influence the stability and function of nucleic acids, although specific studies are needed to confirm this.
While there is no specific data on the role of this compound in neuroinflammation, studies on PABA suggest potential anti-inflammatory activity. PABA has been shown to suppress neuroinflammation by inhibiting the NF-κB signaling pathway, which in turn reduces the production of pro-inflammatory cytokines such as IL-1β and TNF-α. scilit.com By mitigating the inflammatory cascade, PABA may help protect neuronal integrity. scilit.com
The neurotransmitter γ-aminobutyric acid (GABA), a structurally related compound, has also been demonstrated to regulate the secretion of inflammatory cytokines from peripheral blood mononuclear cells (PBMCs) and CD4+ T cells. nih.govnih.gov In stimulated PBMCs from patients with type 1 diabetes, GABA inhibited the release of numerous cytokines. nih.gov This suggests that compounds with similar structural features might exert immunomodulatory effects.
Para-aminobenzoic acid (PABA) is recognized for its antioxidant properties and its ability to scavenge reactive oxygen species (ROS). biomedres.uspatsnap.com PABA has been shown to effectively scavenge hydroxyl radicals (OH-), singlet oxygen, and hypochlorous acid (HOCl). biomedres.us This scavenging activity helps to protect biological macromolecules, including DNA, from oxidative damage. biomedres.us In preclinical models, PABA has been observed to decrease lipid peroxidation and oxidative injury in the retina. researchgate.net
The antioxidant mechanism of PABA may also involve the activation of the Nrf2 pathway, which enhances the synthesis of glutathione, a key endogenous antioxidant. explorationpub.com Furthermore, PABA can suppress the production of mitochondrial ROS. explorationpub.com These antioxidant defense mechanisms are crucial in mitigating cellular damage associated with oxidative stress.
Table 2: Reactive Oxygen Species Scavenged by PABA
| Reactive Oxygen Species | Scavenging Activity | Reference |
| Hydroxyl radical (OH-) | Yes | biomedres.us |
| Singlet oxygen | Yes | biomedres.us |
| Hypochlorous acid (HOCl) | Yes | biomedres.us |
| Hydrogen peroxide (H₂O₂) | No | researchgate.net |
| Superoxide anion | No | researchgate.net |
In many microorganisms, para-aminobenzoic acid (PABA) is an essential precursor for the biosynthesis of folic acid (vitamin B9). britannica.comnih.gov Folate is a vital cofactor in a variety of metabolic processes, including the synthesis of nucleotides (purines and thymidylate) and certain amino acids. pnas.org Bacteria utilize PABA in a condensation reaction with dihydropteridine pyrophosphate, catalyzed by dihydropteroate synthase, to form dihydropteroate, a key intermediate in the folate synthesis pathway. patsnap.com
This metabolic pathway is a well-established target for antimicrobial agents. Sulfonamide antibiotics, for example, are structural analogs of PABA and act as competitive inhibitors of dihydropteroate synthase, thereby blocking folate synthesis and inhibiting bacterial growth. patsnap.com The essentiality of the PABA-dependent folate synthesis pathway in many pathogenic bacteria makes it a critical area of study for the development of new antimicrobial therapies. britannica.com
Preclinical Efficacy Studies in Animal Models (excluding human trials)
There are no published preclinical efficacy studies in animal models specifically for this compound. However, research on other derivatives of para-aminobenzoic acid (PABA) has demonstrated therapeutic potential in preclinical settings. For example, a PABA derivative known as DAB-2-28 has been investigated as a potential treatment for bladder cancer. researchgate.net In a murine model of bladder cancer, DAB-2-28 was found to be more effective at inhibiting tumor development compared to a parent compound. researchgate.net This study provides a preclinical proof-of-principle for the anticancer activity of this particular PABA derivative. researchgate.net These findings suggest that the PABA scaffold can be chemically modified to generate compounds with therapeutic efficacy in animal models of disease, though further research is necessary to determine if this compound possesses similar activities.
Research Findings on this compound in Preclinical Models Remain Undisclosed
Comprehensive searches of scientific literature and publicly available data have revealed a significant lack of published research on the biological activities and mechanisms of action of the chemical compound this compound. Specifically, there is no available information regarding its investigation in murine malaria models, its relevance to the p-aminobenzoic acid (PABA) pathway in this context, or its evaluation in models of metabolic disorders.
Despite extensive inquiries using various search parameters and databases, no preclinical studies detailing the effects of this compound in these specified areas could be identified. Consequently, the creation of a detailed article adhering to the requested outline on its therapeutic potential and mechanisms of action is not possible at this time.
The scientific community relies on published, peer-reviewed data to establish the biological profile of any given compound. In the case of this compound, the absence of such data prevents any scientifically accurate discussion of its efficacy or mechanism in the requested preclinical models.
Further research and publication in accessible scientific journals would be required to enable a thorough examination of this compound's potential roles in malaria or metabolic diseases. Until such information becomes available, any discussion on this topic would be purely speculative and fall outside the bounds of established scientific evidence.
Structure Activity Relationship Sar Analysis of 2 Tert Butylcarbamoyl Amino Benzoic Acid Derivatives
Influence of Substituent Position and Nature on Biological Activity
The biological activity of 2-[(Tert-butylcarbamoyl)amino]benzoic acid derivatives is significantly influenced by the position and chemical nature of substituents on the aromatic ring. Structure-activity relationship (SAR) studies have demonstrated that even minor alterations can lead to substantial changes in potency and selectivity.
For instance, in a series of 2,5-substituted benzoic acid derivatives designed as dual inhibitors of the anti-apoptotic proteins Mcl-1 and Bfl-1, the presence of specific substituents at the C2 and C5 positions was found to be crucial for binding affinity. nih.gov Deletion of a 5-phenethylthio substituent resulted in a dramatic decrease in binding to both Mcl-1 and Bfl-1, highlighting the importance of this group for potent inhibition. nih.gov Similarly, the nature of the substituent at the 2-position, such as a phenylsulfonamide group, also plays a significant role in the compound's inhibitory activity. nih.gov
In the context of antibacterial agents, the substitution pattern on tetrahydrobenzothiophene derivatives, which share a related structural scaffold, also reveals important SAR insights. The presence of an amide substitution at the C-2 position was found to be essential for antibiofilm activity. nih.gov Furthermore, the type of substituent at the C-6 position significantly modulated potency, with 6-phenyl-substituted analogs demonstrating higher activity than their 6-tert-butyl-substituted counterparts. nih.gov The nature of the ester group at the C-3 position also influenced activity, with ethyl- and isopropyl-esters showing greater potency. nih.gov
Quantitative structure-activity relationship (QSAR) analyses have further elucidated the impact of substituents. For a series of 2-phenylamino-benzoic acid derivatives, QSAR models indicated a significant influence of 3D molecular descriptors on their anti-inflammatory and analgesic activities, underscoring the importance of the three-dimensional arrangement of substituents. researchgate.net
The following table summarizes the influence of substituent modifications on the biological activity of related benzoic acid derivatives:
| Compound Series | Substitution Position | Substituent Modification | Impact on Biological Activity |
| 2,5-Substituted Benzoic Acids nih.gov | C5 | Deletion of phenethylthio group | Over 30-fold decrease in Mcl-1 binding affinity |
| Tetrahydrobenzothiophenes nih.gov | C2 | Absence of an amide group | Loss of antibiofilm activity |
| Tetrahydrobenzothiophenes nih.gov | C6 | Phenyl vs. tert-butyl | Phenyl substitution leads to higher potency |
| Tetrahydrobenzothiophenes nih.gov | C3 | Ester group vs. other groups | Ester group is favorable for activity |
Role of Stereochemistry in Biological Efficacy
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a pivotal role in the biological efficacy of this compound derivatives and related compounds. Since biological targets such as enzymes and receptors are chiral, they often exhibit stereoselective interactions with drug molecules.
Research on nature-inspired compounds has demonstrated that chirality is a critical determinant of biological activity. mdpi.com For example, in a study of 3-Br-acivicin isomers and their derivatives, only the (5S, αS) isomers displayed significant antiplasmodial activity. mdpi.com This suggests that the uptake of these compounds may be mediated by stereoselective transport systems, such as the L-amino acid transport system. mdpi.com
The impact of stereochemistry extends to target binding. While the inhibitory activity of some subclasses of 3-Br-acivicin derivatives on Plasmodium falciparum glyceraldehyde 3-phosphate dehydrogenase (PfGAPDH) was affected by stereochemistry, the antimalarial activity for all subclasses showed significant differences between stereoisomers. This indicates that stereoselective uptake is a major contributor to the enhanced biological activity of the (5S, αS) isomers. mdpi.com
The following table illustrates the effect of stereochemistry on the antiplasmodial activity of 3-Br-acivicin derivatives:
| Compound | Stereochemistry | Antiplasmodial Activity (IC50) |
| 3-Br-acivicin (1a) | (5S, αS) | Active |
| 3-Br-acivicin Isomers (1b, 1c, 1d) | Other stereoisomers | Significantly less active or inactive |
| Methyl Ester Derivative (2a) | (5S, αS) | Potent |
| Methyl Ester Enantiomer (2d) | (5R, αR) | ~10-fold less potent |
| Methyl Ester Diastereoisomers (2b, 2c) | (5S, αR), (5R, αS) | Inactive |
These findings underscore the importance of considering stereochemistry in the design and development of new drugs based on the this compound scaffold. The synthesis of enantiomerically pure compounds is often necessary to maximize therapeutic efficacy and minimize potential off-target effects.
Correlation Between Chemical Structure and Enzyme Inhibitory Potency
The chemical structure of this compound derivatives is intricately linked to their ability to inhibit specific enzymes. SAR studies have been instrumental in identifying the key structural features that govern their inhibitory potency.
For instance, in the development of inhibitors for the N6-methyladenosine (m6A) demethylase FTO, a series of tricyclic benzoic acid derivatives were synthesized and evaluated. nih.gov While the parent compound, FB23, was a highly potent FTO inhibitor in vitro, its antiproliferative effect on acute myeloid leukemia (AML) cells was moderate. nih.gov Through structural modifications, an analog, 13a, was identified that exhibited excellent inhibitory effects on FTO, comparable to FB23, but with a significantly stronger antiproliferative effect on AML cells. nih.gov This highlights that subtle changes in the chemical structure can dramatically impact cellular activity, even when in vitro enzyme inhibition remains similar.
The inhibitory potential of aminobenzoic acid derivatives against cholinesterase enzymes, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), has also been explored. researchgate.net Various SAR analyses have concluded that the substitution pattern on the aminobenzoic acid core is critical for the inhibitory efficacy of these derivatives. researchgate.net For example, a derivative identified as N-(3-chlorophenyl)-2-((8-methyl-2-(piperidin-1-yl)quinolin-3-yl)methylene)hydrazine carbothioamide emerged as a potent dual inhibitor of both AChE and BChE. researchgate.net
The following table presents data on the enzyme inhibitory potency of selected aminobenzoic acid derivatives:
| Enzyme Target | Compound Series | Key Structural Features for Potency | Example of Potent Inhibitor (IC50) |
| FTO nih.gov | Tricyclic Benzoic Acids | Specific tricyclic core and substitutions | Analog 13a (cellular antiproliferative effect) |
| AChE and BChE researchgate.net | Aminobenzoic Acid Derivatives | Substitution pattern on the core structure | N-(3-chlorophenyl)-2-((8-methyl-2-(piperidin-1-yl)quinolin-3-yl)methylene)hydrazine carbothioamide (AChE: 9.68 µM, BChE: 11.59 µM) |
These studies demonstrate that a deep understanding of the correlation between chemical structure and enzyme inhibitory potency is essential for the rational design of effective and selective enzyme inhibitors based on the this compound scaffold.
Structural Requirements for Receptor Binding Specificity
The specificity of this compound derivatives for their target receptors is dictated by precise structural requirements. The three-dimensional shape, electronic properties, and hydrogen bonding capabilities of the molecule must complement the binding site of the receptor to achieve high-affinity and selective binding.
Studies on ligands for the benzodiazepine (B76468) (BZD) binding site of the GABA(A) receptor have provided valuable insights into the structural determinants of receptor binding. nih.gov Imidazobenzodiazepines (i-BZDs), for example, appear to require distinct domains within the BZD binding site for high-affinity binding compared to classical BZDs. nih.gov The binding of i-BZDs is particularly sensitive to mutations at the γ2A79 residue, and this sensitivity is related to the volume of the 3'-imidazo substituents. nih.gov This suggests that the γ2A79 residue lines a sub-pocket that accommodates the 3' substituent of i-BZDs, and larger amino acid side chains at this position lead to decreased binding affinity for i-BZDs with bulky 3' substituents. nih.gov
In the context of cannabinoid receptors, research on anandamide-type compounds has established structural requirements for binding to the CB1 receptor. researchgate.net For N-alkylated arachidonoyl amides, the presence of three or four double bonds in the acyl chain is necessary for activity. researchgate.net Furthermore, α-monomethylation or α,α-dimethylation of N-propyl derivatives potentiates binding, leading to some of the most active compounds in the series. researchgate.net
The following table summarizes key structural requirements for receptor binding in related compound classes:
| Receptor Target | Compound Class | Key Structural Requirements for Binding |
| GABA(A) Receptor (BZD site) nih.gov | Imidazobenzodiazepines | Specific volume and conformation of the 3'-imidazo substituent to fit into a sub-pocket lined by the γ2A79 residue. |
| Cannabinoid Receptor (CB1) researchgate.net | Anandamide-type compounds | Presence of three or four double bonds in the acyl chain; α-alkylation of N-propyl derivatives enhances binding. |
Design Principles for Enhanced Biological Activity
The rational design of this compound derivatives with enhanced biological activity relies on a comprehensive understanding of the SAR principles discussed in the preceding sections. By integrating knowledge of the influence of substituents, stereochemistry, and structural requirements for target interactions, medicinal chemists can devise strategies to optimize the potency, selectivity, and pharmacokinetic properties of these compounds.
A key design principle is the strategic modification of substituents to improve target engagement. For example, in the development of Mcl-1/Bfl-1 dual inhibitors, a 2,5-substituted benzoic acid scaffold was designed to preserve and strengthen an essential hydrogen bond with an arginine residue (Arg263) in the target proteins. nih.gov This was achieved by replacing a furan (B31954) ring in a previous scaffold with a carboxyl group. nih.gov
Another important principle is the exploration of different substitution patterns to enhance activity. In the design of isatin-aminobenzoic acid hybrids as antibacterial agents, various aminobenzoic acid compounds were coupled with N-substituted isatins to generate a library of derivatives with diverse biological activities. nih.gov
Furthermore, the modification of existing scaffolds to improve pharmacokinetic properties is a crucial design consideration. For instance, anthranilic acid surrogates incorporating a tetrahydro anthranilic acid scaffold have led to compounds with improved in vitro activity and superior pharmacokinetic profiles. researchgate.net
The following table outlines some key design principles for enhancing the biological activity of this compound derivatives:
| Design Principle | Strategy | Example Application |
| Enhancing Target Engagement | Introduce functional groups that form key interactions (e.g., hydrogen bonds) with the target. | Designing a 2,5-substituted benzoic acid scaffold to strengthen a hydrogen bond with Arg263 in Mcl-1/Bfl-1. nih.gov |
| Exploring Chemical Space | Synthesize a diverse library of derivatives by varying substituents at multiple positions. | Creating isatin-aminobenzoic acid hybrids with different substitution patterns to identify potent antibacterial agents. nih.gov |
| Improving Pharmacokinetics | Modify the core scaffold to enhance properties like solubility, metabolic stability, and bioavailability. | Utilizing a tetrahydro anthranilic acid scaffold to improve the pharmacokinetic profile of anthranilic acid analogs. researchgate.net |
| Stereochemical Optimization | Synthesize and test individual stereoisomers to identify the more active enantiomer or diastereomer. | Investigating the different biological activities of stereoisomers of 3-Br-acivicin to identify the most potent antiplasmodial agent. mdpi.com |
By applying these design principles, researchers can systematically refine the structure of this compound derivatives to develop novel therapeutic agents with improved efficacy and safety profiles.
Derivatives, Analogues, and Chemical Libraries Based on 2 Tert Butylcarbamoyl Amino Benzoic Acid
Systematic Design and Synthesis of Novel Analogues
The systematic design of novel analogues based on benzoic acid scaffolds involves strategic modifications to modulate their physicochemical properties and biological activity. A common approach is the isosteric replacement of functional groups to explore the chemical space around the core structure. For instance, in studies on related 2-(benzylsulfinyl)benzoic acid scaffolds, the carboxylic acid group has been replaced with methyl esters, amides, and hydroxamic acids to alter the hydrogen-bond acceptor/donor profile. tandfonline.com Such changes can significantly impact a compound's interaction with biological targets.
The synthesis of these analogues often employs established chemical reactions. For example, derivatives of 2-amino benzoic acid (anthranilic acid) have been synthesized through diazotization reactions or by treatment with thioglycolic acid to yield thiazolidinone-containing structures. nih.gov Similarly, Ullmann condensation is another method used to synthesize derivatives of 2-phenylamino-benzoic acid. researchgate.net The synthesis of more complex analogues, such as those intended as bone morphogenetic protein 2 (BMP-2) stimulators, involves multi-step reaction sequences to build upon the core benzoic acid structure. nih.gov
Structure-activity relationship (SAR) studies are crucial in guiding the design of these analogues. Research on similar scaffolds has shown that modifications to different parts of the molecule can have distinct effects. For example, replacing a phenyl ring with linear alkyl chains was found to decrease activity but increase selectivity in a series of 2-(benzylsulfinyl)benzoic acid inhibitors. tandfonline.com The introduction of a benzoyl moiety in the same scaffold was not well-tolerated, leading to inactive compounds. tandfonline.com These findings provide a rational basis for designing future generations of molecules with improved potency and selectivity.
Table 1: Synthetic Strategies for Benzoic Acid Analogues
| Synthetic Method | Starting Material/Scaffold | Resulting Derivative Class | Reference |
|---|---|---|---|
| Ullmann Condensation | 2-phenylamino-benzoic acid | Substituted 2-phenylamino-benzoic acids | researchgate.net |
| Diazotization | N-benzylidene anthranilic acids | N-[alpha-(phenylazo) benzylidene] anthranilic acids | nih.gov |
| Cyclocondensation | N-benzylidene-5-(phenylazo) anthranilic acids | 2-(4-oxo-2-phenylthiazolidin-3-yl)-5-(phenylazo) benzoic acids | nih.gov |
| Multi-step Synthesis | 2-carbamoyl)benzoic acid scaffold | BMP-2 Stimulators | nih.gov |
Exploration of Diverse Chemical Scaffolds Incorporating the Benzoic Acid Moiety
The benzoic acid moiety is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular framework capable of binding to multiple biological targets. This moiety is utilized as a fundamental building block in the synthesis of a wide array of bioactive molecules. preprints.orgresearchgate.net Its prevalence is seen in various natural products, such as vanillin and gallic acid, where it contributes to their biological activities. researchgate.net
In synthetic drug design, the benzoic acid scaffold is incorporated into diverse and complex chemical architectures to create therapeutic agents. Marketed drugs that feature this core structure include the diuretic furosemide (B1674285) and the anti-cancer agent bexarotene. preprints.orgresearchgate.net The versatility of the benzoic acid scaffold allows for the attachment of various functional groups, leading to compounds with a broad spectrum of biological effects, from anticancer to anti-inflammatory properties. nih.govresearchgate.net
The development of novel compounds often involves using amino acids as hubs to construct multifunctional molecules, and benzoic acid derivatives can be readily coupled with these hubs. mdpi.com For example, 4-aminobenzoic acid can be used as a starting material to synthesize more complex structures like quinazolinones or carbazole carboxylate derivatives, expanding the range of chemical scaffolds available for drug discovery. nih.gov
High-Throughput Screening of 2-[(Tert-butylcarbamoyl)amino]benzoic acid Libraries for Biological Activity
High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of vast numbers of chemical compounds to identify "hits" with a desired biological activity. researchgate.net Chemical libraries, which are large collections of diverse small molecules, are essential for HTS campaigns. irbm.com These libraries can be composed of natural products or synthetically derived molecules. nih.govbiocrick.com
Libraries based on a common scaffold, such as this compound, are particularly valuable. By systematically modifying the core structure, a library of related analogues can be generated. This combinatorial approach allows for the efficient exploration of the structure-activity landscape around the scaffold. nih.gov Screening such a focused library can identify compounds that interact with a specific biological target and provide initial SAR data to guide further optimization. nih.gov
The HTS process is highly automated and involves several steps, from compound management and liquid handling to signal detection and data analysis. researchgate.net A typical workflow begins with the development of a robust and reproducible biological assay, which is then used to screen the entire compound library. Hits identified in the primary screen are then subjected to secondary assays to confirm their activity and eliminate false positives. irbm.com This systematic approach allows researchers to efficiently sift through hundreds of thousands of compounds to find promising starting points for new drug development programs. irbm.comnih.gov
Table 2: Overview of a High-Throughput Screening (HTS) Campaign
| Phase | Objective | Key Activities |
|---|---|---|
| Assay Development | Create a robust, miniaturized, and automated biological assay. | Target selection, reagent optimization, validation for sensitivity and reproducibility. |
| Primary Screen | Rapidly screen a large compound library to identify initial "hits". | Automated testing of all library compounds at a single concentration. |
| Hit Confirmation | Verify the activity of the initial hits. | Re-testing hits from the primary screen, often using freshly sourced compound samples. |
| Dose-Response Analysis | Determine the potency of confirmed hits. | Testing hits across a range of concentrations to generate dose-response curves and calculate IC50/EC50 values. |
| Secondary/Orthogonal Assays | Eliminate false positives and characterize the mechanism of action. | Using different assay formats or technologies to confirm activity; assessing selectivity and potential off-target effects. |
Development of Targeted Chemical Probes from this compound Scaffolds
High-quality chemical probes are essential tools for dissecting protein function and validating new drug targets. nih.govbohrium.com These small molecules are designed to selectively modulate a specific protein of interest within a complex biological system, such as a cell or organism. bohrium.com A well-characterized scaffold like this compound can serve as an excellent starting point for the development of such targeted probes.
The design of a chemical probe requires more stringent selectivity criteria than for a drug candidate, as the goal is to confidently link the observed biological effect to the modulation of a single target. nih.gov The development process involves transforming an initial "hit" from a screening campaign into a highly potent and selective molecule. This often involves synthetic modifications to the core scaffold. For example, a scaffold could be modified to include a reactive "warhead" that forms a covalent bond with the target protein, or a "clickable" handle like an alkyne group, which allows the probe to be used in activity-based protein profiling (ABPP) experiments. nih.govmdpi.com
The scientific community has established clear guidelines for what constitutes a high-quality chemical probe, and resources like the Chemical Probes Portal provide expert reviews to help researchers select the appropriate tools for their studies. chemicalprobes.org By applying these principles, scaffolds derived from this compound could be rationally developed into valuable chemical probes for investigating the function of specific proteins and elucidating their roles in health and disease. nih.gov
Advanced Applications in Chemical Biology and Material Science
Utility of 2-[(Tert-butylcarbamoyl)amino]benzoic acid as a Building Block in Complex Molecule Synthesis
The utility of this compound as a building block in organic synthesis stems from the differential reactivity of its functional groups. The carboxylic acid moiety and the protected amine on the same aromatic scaffold allow for sequential and controlled chemical transformations.
The tert-butoxycarbonyl (Boc) protecting group is crucial to this strategy. It renders the amino group non-nucleophilic and stable to a wide range of reaction conditions, particularly those involving bases and many nucleophiles. organic-chemistry.orgmasterorganicchemistry.com This stability allows chemists to selectively perform reactions at the carboxylic acid position without interference from the amine. For instance, the carboxylic acid can be converted into an acid chloride, ester, or amide. mdpi.com
Once the desired modification at the carboxyl group is complete, the Boc group can be removed under specific acidic conditions, such as with trifluoroacetic acid (TFA), to reveal the free amine. jk-sci.com This newly deprotected amine can then participate in subsequent reactions, such as acylation or alkylation, enabling the construction of more complex molecular architectures. This stepwise approach is fundamental in multi-step synthesis where precise control over reactivity is paramount. Aminobenzoic acids, in general, are recognized as versatile building blocks in the pharmaceutical industry for creating a diverse range of novel molecules. mdpi.comnih.gov
Key Synthetic Transformations:
| Functional Group | Potential Reaction | Role of Protecting Group |
|---|---|---|
| Carboxylic Acid (-COOH) | Esterification, Amide Coupling, Reduction | Prevents intramolecular reactions with the amine; allows for selective activation of the carboxyl group. |
| Protected Amine (-NH-Boc) | Stable to most non-acidic reagents. | Enables multi-step synthesis by directing reactivity to other parts of the molecule first. |
| Deprotected Amine (-NH2) | Acylation, Alkylation, Diazotization | Allows for subsequent bond formation after modifications at the carboxyl group are complete. |
Bioconjugation Applications and Strategies
Bioconjugation involves the chemical linking of molecules to biomolecules such as proteins or peptides. The functional groups on this compound make it a potential candidate for such applications. The carboxylic acid can be activated (e.g., using carbodiimide (B86325) chemistry like EDCI) to form a reactive ester, which can then readily react with primary amines, such as the lysine (B10760008) residues on the surface of proteins, to form stable amide bonds. nih.gov
The presence of the Boc protecting group offers a strategic advantage. It allows the molecule to be tethered to a biomolecule via its carboxyl group first. Subsequently, the removal of the Boc group would expose an aromatic amine on the conjugated molecule. This newly available amine could then be used for a second-level modification, such as linking to another molecule or a reporter group. This "easy-on" functionality is a valuable strategy in creating complex bioconjugates. tandfonline.com Studies on other aminobenzoic acid derivatives have shown their utility in conjugating with serum proteins for potential drug delivery applications. tandfonline.com
Role in Analytical Chemistry Methodologies, such as Chromatography
In analytical chemistry, particularly in chromatography, aminobenzoic acid isomers and their derivatives are subjects of various separation and quantification methods. helixchrom.comhelixchrom.com High-performance liquid chromatography (HPLC) is a common technique used for the analysis of these compounds. helixchrom.com
Derivatives of aminobenzoic acids can be used in several ways within these methodologies:
As an Analyte : The compound itself can be quantified in various samples. Its polarity and structural characteristics will dictate the choice of stationary and mobile phases for effective separation from other components in a mixture.
As an Internal Standard : Due to its structural similarity to other aminobenzoic acid derivatives, it could potentially serve as an internal standard for the quantification of related compounds, provided it is not present in the original sample.
For Method Development : Compounds like this are used to develop and validate new chromatographic methods. For example, researchers might use it to test the separation efficiency of a new column or mobile phase for aromatic acids and amines. researchgate.net
The analysis of p-aminobenzoic acid (PABA) and its metabolites in biological samples like urine is a well-established practice, often employing techniques like LC-MS/MS for high sensitivity and specificity. researchgate.net This highlights the general amenability of this class of compounds to modern analytical techniques.
Applications in the Development of Advanced Materials, including Polymers and Coatings
Aminobenzoic acids are valuable monomers for the synthesis of aromatic polyamides. These polymers are known for their thermal stability and are used in high-performance applications. google.com For instance, poly(p-aminobenzoic acid) has been investigated for use in textiles. google.com Similarly, poly(2-aminobenzoic acid) and its copolymers with aniline (B41778) have been synthesized and characterized for their electrical and thermal properties. researchgate.netuss.cl
The structure of this compound suggests it could be used as a modified monomer in polymerization. The bulky tert-butylcarbamoyl group would influence the polymer's final properties, such as its solubility and morphology. After polymerization, the protecting group could potentially be removed via thermal or chemical treatment to alter the polymer's characteristics, for example, by creating sites for cross-linking or further functionalization. The synthesis of polymers from anthranilic acid (2-aminobenzoic acid) can lead to materials that, upon heating, eliminate carbon dioxide to produce polyaniline, a well-known conducting polymer. researchgate.net This suggests that polymers derived from this compound could be precursors to functional materials.
Prospects in the Production of Bio-Derived Aromatics from Aminobenzoic Acid Precursors
A significant challenge in modern chemistry is the transition from petroleum-based feedstocks to renewable, bio-based sources. Aromatic compounds, which are fundamental to the production of plastics, coatings, and pharmaceuticals, are predominantly derived from fossil fuels. researchgate.net
Recent advancements in metabolic engineering have enabled the production of aminobenzoic acid precursors, such as 2-amino benzoic acid (oABA) and 4-amino benzoic acid (pABA), through microbial fermentation of renewable resources. researchgate.net These bio-precursors are derived from the shikimate pathway found in microbes and plants. This biosynthetic route is seen as an environmentally benign and sustainable alternative to traditional chemical synthesis, which often involves energy-intensive processes and toxic byproducts. researchgate.net
Research has demonstrated the feasibility of converting these bio-derived aminobenzoic acids into valuable platform chemicals. For example, oABA can be converted into salicylic (B10762653) acid, a key chemical for the pharmaceutical industry. This conversion can be achieved under mild conditions using biodegradable reagents, further enhancing the green credentials of the process. The development of these bio-based routes for aromatic chemicals is a crucial step toward establishing a more sustainable chemical industry.
Q & A
Q. What are the standard synthetic routes for 2-[(tert-butylcarbamoyl)amino]benzoic acid, and how can reaction conditions be optimized?
Methodological Answer: The compound is typically synthesized via carbodiimide-mediated coupling between tert-butylcarbamoyl amine and 2-aminobenzoic acid derivatives. Key steps include:
Carboxylic Acid Activation : Use 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) with N-hydroxybenzotriazole (HOBt) to activate the carboxylic acid group, minimizing side reactions .
Amide Coupling : React the activated intermediate with tert-butylcarbamoyl amine in anhydrous solvents (e.g., DMF or dichloromethane) under nitrogen to prevent hydrolysis.
Purification : Employ column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product.
Optimization Tips :
Q. What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy :
- IR Spectroscopy : Detect amide N–H stretches (~3300 cm⁻¹) and C=O stretches (~1680 cm⁻¹ for amide; ~1720 cm⁻¹ for carboxylic acid) .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns matching the molecular formula (C₁₂H₁₆N₂O₃) .
Advanced Research Questions
Q. How can computational chemistry (e.g., DFT) predict the reactivity and electronic properties of this compound?
Methodological Answer:
- Density Functional Theory (DFT) :
- Geometry Optimization : Use B3LYP/6-31G(d) to model the ground-state structure.
- Electrostatic Potential Maps : Identify nucleophilic/electrophilic regions (e.g., amide nitrogen vs. carboxylic acid oxygen) .
- Frontier Molecular Orbitals (FMOs) : Calculate HOMO-LUMO gaps to assess redox stability and charge-transfer potential .
- Solvent Effects : Apply polarizable continuum models (PCM) to simulate solvent interactions (e.g., DMSO or water) .
Case Study : DFT analysis of analogous benzoic acid derivatives revealed enhanced electrophilicity at the amide carbonyl, guiding functionalization strategies .
Q. How can conflicting crystallinity data from different synthesis batches be resolved?
Methodological Answer:
- Controlled Crystallization Studies :
- Induction Time Analysis : Use polarizing microscopy or turbidity measurements to monitor nucleation kinetics under varying solvents (e.g., ethanol vs. acetonitrile) .
- Polymorph Screening : Perform slurry experiments with 5–10 solvent systems to identify stable crystalline forms .
- XRD and DSC : Compare diffraction patterns (e.g., Bragg angles) and melting points to distinguish polymorphs or solvates .
Example : Mefenamic acid analogs showed solvent-dependent polymorphism; similar approaches apply here .
- Induction Time Analysis : Use polarizing microscopy or turbidity measurements to monitor nucleation kinetics under varying solvents (e.g., ethanol vs. acetonitrile) .
Q. What experimental strategies validate its potential as an enzyme inhibitor (e.g., COX-2 or carbonic anhydrase)?
Methodological Answer:
- In Vitro Assay :
- Enzyme Inhibition : Use fluorescence-based assays (e.g., resorufin liberation for hydrolases) with varying inhibitor concentrations (0.1–100 µM).
- IC₅₀ Determination : Fit dose-response curves to calculate half-maximal inhibitory concentrations .
- Kinetic Studies : Perform Lineweaver-Burk plots to assess competitive vs. non-competitive inhibition .
- Structural Analysis : Co-crystallize the compound with target enzymes (e.g., COX-2) for X-ray crystallography to map binding interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
